Buthalital
Overview
Description
Synthesis Analysis
The synthesis of Buthalital involves a reaction in a sodium ethoxide-ethanol system . Firstly, 2-diethyl allylmalonate is added to react, and then isobutylbromide is added into the system to produce 2-isobutyl-2-diethyl allylmalonate crude product . The crude product is allowed to directly react with urea in the sodium ethoxide-ethanol system . Hydrochloric acid is dropped into the system at room temperature to adjust the PH value of the system, and Buthalital crude product precipitates out .
Molecular Structure Analysis
The molecular formula of Buthalital is C11H15N2NaO2S . It has a molar mass of 262.30 g·mol −1 . The structure of Buthalital can be represented as [Na+].O=C1NC(=S)/N=C(/[O-])C1(CC©C)C\C=C .
Scientific Research Applications
Ocular Pharmacokinetics and Drug Delivery
Modern biological research, including the development of various therapeutic agents like growth factors, monoclonal antibodies, and gene therapies, has significantly impacted medical treatment. In ophthalmology, the application of these therapies involves intricate drug delivery methods due to the protective barriers of the eye. Research in ocular pharmacokinetics presents an essential overview of these challenges and future pharmacological advancements in ophthalmology (Urtti, 2006).
Translational Research in Ophthalmology
Translational research acts as a bridge between basic research and clinical medicine, advancing scientific applications to develop new diagnostic tests and treatment methods. In ophthalmology, translational research has been instrumental in therapies for diseases like diabetic retinopathy and age-related macular degeneration, and in developments like artificial cornea and genetic eye disease research (Xu Xiao-fang, 2011).
Drug Discovery and Development
The evolution of drug research, guided by pharmacology, clinical sciences, and molecular biology, has led to significant medical advancements. This includes the discovery of new drugs and therapeutic approaches, vital in treating various diseases. The biotech industry plays a crucial role in bridging the gap between academia and pharmaceutical companies, enhancing technology transfer and innovation in drug discovery (Drews, 2000).
Translational Science in Biomedical Research
Translational science focuses on applying laboratory science to disease diagnosis and treatment. This emerging discipline emphasizes collaboration, education, and the integration of research findings into clinical practice. It's instrumental in developing new treatments and understanding disease mechanisms, playing a significant role in ophthalmology and other medical fields (Knox, 2012).
Environmental Impact and Biorestoration
Research on the environmental impact of substances like cyhalofop-butyl and their biorestoration using specific bacterial strains has been pivotal. This includes understanding how these substances interact with the environment and exploring innovative methods for their removal or neutralization, contributing to environmental sustainability (Wu et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(2-methylpropyl)-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJOIAXHOQIPJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(C(=O)NC(=S)NC1=O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196942, DTXSID50862079 | |
Record name | Buthalital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Hydroxy-5-(2-methylpropyl)-5-(prop-2-en-1-yl)-2-sulfanylidene-2,5-dihydropyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Buthalital | |
CAS RN |
468-65-5 | |
Record name | Dihydro-5-(2-methylpropyl)-5-(2-propen-1-yl)-2-thioxo-4,6(1H,5H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=468-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buthalital | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buthalital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTHALITAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5VBQ75636 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.